molecular formula C20H14F2N4O B1677933 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-76-5

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Cat. No. B1677933
CAS RN: 862811-76-5
M. Wt: 364.3 g/mol
InChI Key: YOVZCQZBMAXLPR-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C20H14F2N4O and a molecular weight of 364.35 . It is an agonist for the human Resolvin D1 Receptor DRV1 with pro-resolving functions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a 3,4-difluoro-phenyl group, which is further connected to a 3-methylimidazo[1,2-a]pyrimidin-2-yl group . This complex structure likely contributes to its unique chemical properties and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 364.35 and a complex molecular structure . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Pro-Resolving Functions in Inflammation

DRV1 (GPR32) agonist C2A is a synthetic molecule that activates the human resolvin D1 receptor (DRV1/GPR32). It has been found to exhibit pro-resolving functions in inflammation . This compound stimulates phagocytosis of serum-treated zymosan at concentrations comparable with that of RvD1, the endogenous DRV1 ligand .

Macrophage Activation

This compound has been found to elicit rapid impedance changes in cells overexpressing recombinant DRV1 . This suggests that it may play a role in activating macrophages, which are key cells involved in the immune response.

Phagocytosis Stimulation

In addition to its role in inflammation resolution, DRV1 (GPR32) agonist C2A also stimulates the phagocytosis of live E. coli by macrophages . This indicates that it may have potential applications in combating bacterial infections.

Potential Therapeutic Development

Due to its ability to activate the DRV1/GPR32 receptor and its pro-resolving functions, DRV1 (GPR32) agonist C2A offers templates to facilitate therapeutic development targeting DRV1 to promote the resolution of inflammation .

Biochemical Research

As a synthetic molecule, DRV1 (GPR32) agonist C2A is used in biochemical research for studying the functions and mechanisms of the DRV1/GPR32 receptor .

Drug Discovery

Given its unique structure and biological activity, DRV1 (GPR32) agonist C2A can be used as a lead compound in drug discovery for developing new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)14-6-7-16(21)17(22)11-14/h2-11H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVZCQZBMAXLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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